
Comprehensive Spectroscopic Guide: 4-tert-
butyl-piperidine-1-propanamine[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
4-Tert-butyl-piperidine-1-

propanamine

CAS No.: 314241-28-6

Cat. No.: B8402841

Get Quote

Executive Summary & Compound Identity
4-tert-butyl-piperidine-1-propanamine is a conformationally biased diamine.[1] The bulky

tert-butyl group at the C4 position of the piperidine ring acts as a "conformational anchor,"

locking the ring into a rigid chair conformation where the tert-butyl group occupies the

equatorial position to minimize 1,3-diaxial interactions.[1] This rigidity significantly simplifies

NMR analysis by resolving axial and equatorial protons, unlike unsubstituted piperidines which

undergo rapid ring flipping at room temperature.
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Property Detail

IUPAC Name 3-(4-tert-butylpiperidin-1-yl)propan-1-amine

Molecular Formula C₁₂H₂₆N₂

Molecular Weight 198.35 g/mol

Exact Mass 198.2096

Key Structural Feature

tert-Butyl group locks piperidine in chair

conformation (

).[1]

CAS Registry Number
Not widely listed; Analogous to 6241-30-1

(Methyl variant)

Synthesis & Impurity Profiling
To understand the spectroscopic data, one must understand the synthesis, as the most

common impurities (unreduced nitrile, dimerized byproducts) have distinct spectral signatures.

Synthesis Workflow (Michael Addition - Reduction
Sequence)
The industrial standard for generating this motif involves the Michael addition of 4-tert-

butylpiperidine to acrylonitrile, followed by catalytic hydrogenation or hydride reduction.[1]

4-tert-butylpiperidine
(Starting Material)

Intermediate:
3-(4-tert-butylpiperidin-1-yl)propanenitrile

(Nitrile Stretch ~2240 cm⁻¹)

Michael Addition
(MeOH, reflux)

Acrylonitrile
Target:

4-tert-butyl-piperidine-1-propanamine

Reduction

Reduction
(LiAlH₄ or H₂/Raney Ni)
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Figure 1: Synthetic pathway highlighting the nitrile intermediate.[1] Absence of the ~2240 cm⁻¹

band in IR and the ~118 ppm signal in ¹³C NMR confirms successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: Due to the conformational lock provided by the tert-butyl group, the ¹H NMR

spectrum exhibits distinct signals for axial and equatorial protons on the piperidine ring. The

tert-butyl group will always be equatorial.[1]

¹H NMR Assignments (400 MHz, CDCl₃)
Note: Chemical shifts are representative estimates based on the 4-tert-butylpiperidine scaffold

and substituent additivity rules.
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Position Type
Shift (δ
ppm)

Multiplicity
Coupling
(Hz)

Structural
Logic

t-Bu CH₃ 0.85 Singlet (9H) -

Characteristic

intense

singlet;

diagnostic for

the core.[1]

H-4 CH (Axial) 1.05 - 1.15 tt J ~ 12, 4

Axial proton

at C4; large

trans-diaxial

coupling to H-

3ax/H-5ax.[1]

H-3,5 CH (Axial) 1.20 - 1.35 qd / m J ~ 12

Overlaps with

alkyl chain

signals;

identified by

COSY.[1]

Propyl-2 CH₂ 1.62 - 1.70 Quintet J ~ 7

Central

methylene of

the propyl

chain.[1]

H-3,5 CH (Eq) 1.70 - 1.78 Broad d J ~ 12

Equatorial

protons are

deshielded

relative to

axial

counterparts.

[1]

H-2,6 CH (Axial) 1.90 - 2.05 td J ~ 11, 2.5 Upfield of

equatorial H-

2,6; triplet

due to

geminal +
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axial-axial

coupling.[1]

Propyl-1 N-CH₂ 2.35 - 2.45 Triplet J ~ 7

Alpha to the

tertiary amine

(piperidine

N).[1]

Propyl-3 CH₂-NH₂ 2.70 - 2.75 Triplet J ~ 7

Alpha to the

primary

amine;

typically shifts

if HCl salt is

formed.[1]

H-2,6 CH (Eq) 2.95 - 3.05 Broad d J ~ 11

Deshielded

due to

proximity to

nitrogen lone

pair and

equatorial

position.[1]

¹³C NMR Assignments (100 MHz, CDCl₃)
The molecule has a plane of symmetry through the N-C4 axis, simplifying the spectrum.
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Carbon Shift (δ ppm) Assignment Note

t-Bu (Me) 27.5
Three equivalent methyl

carbons.

C-3, C-5 27.8
Ring carbons beta to nitrogen.

[1]

Propyl-2 30.5 Central methylene.[1]

t-Bu (Quat) 32.4
Quaternary carbon attached to

C4.[1]

Propyl-3 40.8
Carbon alpha to primary amine

(CH₂-NH₂).[1]

C-4 47.5
Methine carbon bearing the t-

butyl group.[1]

C-2, C-6 54.2
Ring carbons alpha to nitrogen

(most deshielded in ring).[1]

Propyl-1 57.1
Carbon alpha to tertiary amine

(N-CH₂).[1]

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode is recommended for the parent ion.[2]

Electron Impact (EI) is useful for structural fingerprinting.

ESI-MS Data[1][2]
[M+H]⁺: Calculated m/z 199.2174.

Observation: Strong base peak at m/z 199.2.[1]

Doubly Charged: [M+2H]²⁺ may be observed at m/z 100.1 in acidic buffers.[1]

Fragmentation Analysis (EI / CID)
The fragmentation is dominated by α-cleavage adjacent to the piperidine nitrogen.[1]
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Parent Ion [M+H]⁺
m/z 199

Fragment A (α-cleavage)
Loss of •CH₂CH₂NH₂

m/z ~140-142

Dominant Pathway
(Exocyclic α-cleavage)

Fragment B (McLafferty-like)
Piperidine ring cleavage

m/z 98

Secondary Pathway

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways.[1] The ion at m/z 140 corresponds to the N-

methylene-4-tert-butylpiperidinium species.[1]

Infrared Spectroscopy (IR)
Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

3350 - 3280 N-H Stretch
Doublet typical for primary

amines (-NH₂).[1]

2960 - 2850 C-H Stretch

Strong.[1] sp³ C-H. The tert-

butyl group gives a split band

~2960/2870.[1]

2810 - 2760 Bohlmann Bands

"Trans" C-H stretching

adjacent to N lone pair.[1]

Indicates trans-fused/chair

conformation.

1600 N-H Bend
Scissoring vibration of the

primary amine.

1365 + 1390 t-Bu "Split"
Characteristic "gem-dimethyl"

doublet for tert-butyl group.[1]
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Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation[1]

Objective: Obtain high-resolution spectra with minimal water interference.

Solvent: CDCl₃ (99.8% D) neutralized with basic alumina (to prevent salt formation of the

amine which shifts signals).

Concentration: 10 mg sample in 0.6 mL solvent.

Parameter Set:

Pulse Angle: 30°.[1][3]

Relaxation Delay (d1): 2.0 s (ensure integration accuracy for t-Bu vs Ring protons).

Scans: 16 (¹H), 512 (¹³C).

Protocol 2: GC-MS Purity Check[1]
Column: HP-5ms or equivalent (5% phenyl methyl siloxane).[1]

Inlet Temp: 250°C.

Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (5 min hold).

Detection: EI (70 eV).

Self-Validation: The tert-butyl group often leads to a retention time shift significantly later than

the methyl-piperidine analog.[1] Look for symmetry in the peak shape; tailing indicates

column activity (silanol interactions with amine).

References
Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic

Compounds. Wiley-Interscience.[1] (Foundational text on the "locking" effect of tert-butyl

groups).
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Spectroscopic Data of Analogs: National Institute of Standards and Technology (NIST).[1]

Mass Spectrum of N-tert-Butylethylamine.

Synthesis Route Validation: BenchChem Application Note. Synthesis of 3-amino substituted

piperidines via Michael Addition.

NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure

Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for

additivity rules used in assignments).

General Piperidine NMR: ChemicalBook. 4-tert-butylpyridine 1H NMR Spectrum (Aromatic

analog for comparison of t-butyl shift).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(4-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 3149264 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. scs.illinois.edu [scs.illinois.edu]

To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 4-tert-butyl-
piperidine-1-propanamine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8402841/docs#comprehensive-spectroscopic-guide-
4-tert-butyl-piperidine-1-propanamine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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